Synthetic Yield: Tosylated vs. 7-Chloro Benzazepinone
In a reported synthetic procedure, the target compound 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one was obtained in a 56% yield from ethyl 5-hydroxy-1-tosyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate . In contrast, a different synthetic route for the comparator 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, an intermediate for tolvaptan, achieved an 89% yield . This difference highlights the distinct synthetic efficiencies depending on the specific substitution pattern and reaction conditions.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 56% |
| Comparator Or Baseline | 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: 89% |
| Quantified Difference | 33 percentage points lower |
| Conditions | Target: Multi-step acid hydrolysis/reflux from ethyl ester precursor. Comparator: Azeotropic dehydration of crude product. |
Why This Matters
For procurement, a lower synthetic yield may indicate higher cost or more challenging synthesis, but it also confirms the compound's specific utility in routes where the tosyl group is required and cannot be substituted by a chloro-analog, thus justifying its selection for particular synthetic pathways.
